molecular formula C4H9BrMg B1588598 Isobutylmagnesium Bromide CAS No. 926-62-5

Isobutylmagnesium Bromide

Cat. No.: B1588598
CAS No.: 926-62-5
M. Wt: 161.32 g/mol
InChI Key: DQDWATOXYCARFV-UHFFFAOYSA-M
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Description

Isobutylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is represented by the chemical formula (CH₃)₂CHCH₂MgBr and is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Isobutylmagnesium Bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic organic chemistry . The primary targets of this compound are organic compounds with electrophilic centers, such as carbonyl groups .

Mode of Action

This compound, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium-bromide fragment in this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group .

Biochemical Pathways

The interaction of this compound with a carbonyl compound leads to the formation of a new carbon-carbon bond . This process is a key step in many biochemical pathways, particularly in the synthesis of larger organic molecules . For instance, this compound has been used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione .

Pharmacokinetics

It’s important to note that the reactivity of this compound can be influenced by factors such as concentration and temperature .

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can result in the synthesis of a variety of organic compounds, depending on the specific reactants used . At the cellular level, these compounds could have various effects, depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water or oxygen can interfere with the Grignard reaction, leading to decreased yields . Therefore, Grignard reactions, including those involving this compound, are typically carried out under anhydrous conditions and in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutylmagnesium bromide is typically synthesized by the reaction of isobutyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .

Reaction Conditions:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems and inert gas purging to ensure the reaction proceeds smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

Isobutylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Isobutylmagnesium bromide is similar to other Grignard reagents such as:

  • Methylmagnesium bromide
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with applications spanning from pharmaceuticals to material science. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.

Properties

IUPAC Name

magnesium;2-methanidylpropane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWATOXYCARFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401564
Record name Isobutylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-62-5
Record name Isobutylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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